1-(1H-indol-3-yl)-3-(naphthalen-1-yl)urea 1-(1H-indol-3-yl)-3-(naphthalen-1-yl)urea
Brand Name: Vulcanchem
CAS No.: 899990-06-8
VCID: VC4967058
InChI: InChI=1S/C19H15N3O/c23-19(22-18-12-20-16-10-4-3-9-15(16)18)21-17-11-5-7-13-6-1-2-8-14(13)17/h1-12,20H,(H2,21,22,23)
SMILES: C1=CC=C2C(=C1)C=CC=C2NC(=O)NC3=CNC4=CC=CC=C43
Molecular Formula: C19H15N3O
Molecular Weight: 301.349

1-(1H-indol-3-yl)-3-(naphthalen-1-yl)urea

CAS No.: 899990-06-8

Cat. No.: VC4967058

Molecular Formula: C19H15N3O

Molecular Weight: 301.349

* For research use only. Not for human or veterinary use.

1-(1H-indol-3-yl)-3-(naphthalen-1-yl)urea - 899990-06-8

Specification

CAS No. 899990-06-8
Molecular Formula C19H15N3O
Molecular Weight 301.349
IUPAC Name 1-(1H-indol-3-yl)-3-naphthalen-1-ylurea
Standard InChI InChI=1S/C19H15N3O/c23-19(22-18-12-20-16-10-4-3-9-15(16)18)21-17-11-5-7-13-6-1-2-8-14(13)17/h1-12,20H,(H2,21,22,23)
Standard InChI Key TVRFIDKBOXMVDS-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=CC=C2NC(=O)NC3=CNC4=CC=CC=C43

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The molecule features a urea bridge (-NH-C(=O)-NH-) connecting two aromatic systems: a 1H-indol-3-yl group and a naphthalen-1-yl group. The indole moiety contributes a bicyclic structure with a pyrrole ring fused to a benzene ring, while the naphthalene system provides a planar, polycyclic aromatic hydrocarbon. This arrangement creates a conjugated system that may influence electronic properties and intermolecular interactions.

The IUPAC name, 1-(1H-indol-3-yl)-3-naphthalen-1-ylurea, reflects the substitution pattern on the urea core. X-ray crystallography data for this specific compound remains unreported, but analogous diarylureas exhibit coplanar arrangements of aromatic rings relative to the urea plane, stabilized by intramolecular hydrogen bonding .

Physicochemical Profile

Key properties include:

  • Solubility: Limited aqueous solubility, typical of polyaromatic urea derivatives.

  • logP: Predicted to be ~3.5–4.2 (ChemAxon calculations), indicating moderate lipophilicity.

  • Hydrogen Bonding: Two NH groups in the urea core serve as hydrogen bond donors, while the carbonyl oxygen acts as an acceptor.

A comparative analysis of related compounds reveals how structural variations impact physicochemical behavior (Table 1).

Table 1: Structural and Property Comparison of Selected Urea Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)logPKey Structural Features
1-(1H-Indol-3-yl)-3-(naphthalen-1-yl)ureaC19H15N3O\text{C}_{19}\text{H}_{15}\text{N}_3\text{O}301.349~3.8Indole + naphthalene urea
3-(4-Chlorophenyl)-1-{3-[6-(piperidin-1-yl)pyridin-2-yl]phenyl}urea C23H23ClN4O\text{C}_{23}\text{H}_{23}\text{ClN}_4\text{O}406.904.2Chlorophenyl + piperidine-pyridine
5-(N-Benzyl indol-3-yl)pyrido[2,3-d]pyrimidine C24H19N5\text{C}_{24}\text{H}_{19}\text{N}_5377.443.1Benzylated indole + pyridopyrimidine

Synthetic Methodologies

Conventional Urea Synthesis

The preparation of diarylureas typically involves:

  • Isocyanate Route: Reaction of an aryl amine with phosgene or equivalent to generate an isocyanate, followed by coupling with a second amine.

  • Carbamate Intermediate: Use of carbamoyl chlorides in nucleophilic substitution reactions with aromatic amines .

For 1-(1H-indol-3-yl)-3-(naphthalen-1-yl)urea, a plausible pathway employs 1-naphthyl isocyanate and 1H-indol-3-amine under anhydrous conditions (e.g., chloroform or THF), catalyzed by bases like triethylamine.

Challenges and Future Directions

Synthetic Optimization

Current limitations include:

  • Low yields in traditional batch synthesis (<50%).

  • Solubility challenges complicating purification.

Proposed solutions:

  • Microwave-assisted synthesis: Reduce reaction times and improve homogeneity.

  • Cocrystallization: Enhance bioavailability via salt or co-crystal formation.

Target Validation

Priority assays should assess:

  • CB1/CB2 receptor binding affinity (radioligand displacement).

  • TS inhibitory activity (fluorometric enzyme assays).

  • Cytotoxicity profiles across NCI-60 cell lines.

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